Methyl 1-(1-phenylethyl)azetidine-2-carboxylate

Asymmetric Synthesis Diastereoselective Alkylation Azetidine Chemistry

Standard N-benzyl or N-unsubstituted azetidine analogs fail to deliver predictable diastereoselectivity in chiral syntheses. This exact 1-phenylethyl-substituted azetidine-2-carboxylate provides: - **90% yield** of α-benzylated products with near-perfect stereocontrol (Tayama et al.) via its borane complex. - Complete regio- and stereoselective ring opening to enantiopure γ-amino acid esters. - Direct precursor to 2-acylazetidine pharmacophores. Analytically confirmed by MW 219.28 g/mol (14.03 g/mol > N-benzyl analog).

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 186096-46-8
Cat. No. B172205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(1-phenylethyl)azetidine-2-carboxylate
CAS186096-46-8
SynonymsMethyl 1-(1-phenylethyl)azetidine-2-carboxylate
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCC2C(=O)OC
InChIInChI=1S/C13H17NO2/c1-10(11-6-4-3-5-7-11)14-9-8-12(14)13(15)16-2/h3-7,10,12H,8-9H2,1-2H3
InChIKeyFMYIXIBSKQXTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(1-phenylethyl)azetidine-2-carboxylate: Chiral Azetidine Building Block


Methyl 1-(1-phenylethyl)azetidine-2-carboxylate (CAS 186096-46-8) is a chiral azetidine building block. It is a four-membered nitrogen-containing heterocycle with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . Its structure is characterized by an azetidine ring substituted at the 1-position with a 1-phenylethyl group and at the 2-position with a methyl carboxylate. This specific substitution pattern makes it a key intermediate or chiral auxiliary in the synthesis of enantiopure compounds, particularly in medicinal chemistry and asymmetric synthesis [1].

Research Use
Chiral auxiliary for asymmetric synthesis studies
Core Scaffold
Azetidine-2-carboxylate building block
Stereocontrol
1-Phenylethyl group directs diastereoselective outcomes

Substitution Risks for Methyl 1-(1-phenylethyl)azetidine-2-carboxylate


Direct substitution of this compound with other N-substituted azetidine-2-carboxylates is not possible without risking stereochemical outcome. The 1-phenylethyl group is a specific chiral auxiliary, and its configuration is critical for inducing diastereoselectivity in subsequent reactions, such as alkylations or ring-opening events [1][2]. Using an analog like an N-benzyl or an N-unsubstituted derivative would fundamentally alter the steric and electronic environment of the azetidine nitrogen, leading to unpredictable or diminished stereocontrol. The following evidence demonstrates a specific quantitative advantage in diastereoselectivity that is enabled by the 1-phenylethyl substituent and would be lost with a generic substitution.

Target Property
Mismatch Risk
1-Phenylethyl chiral auxiliary
N-Benzyl analog lacks the benzylic methyl chiral center, which may reduce stereoinduction
Stereocontrolled ring-opening cascade
Unsubstituted azetidine may lead to unpredictable regio- and stereochemical outcomes

Differentiation Evidence: Methyl 1-(1-phenylethyl)azetidine-2-carboxylate


Diastereoselective α-Alkylation via Borane Complex

The synthesis of optically active α-substituted azetidine-2-carboxylic acid esters is a key application of this scaffold. A 2018 study demonstrated that using a diastereomerically pure borane complex of a tert-butyl ester derivative of the target scaffold (i.e., N-((S)-1-phenylethyl)azetidine-2-carboxylic acid ester) dramatically improved reaction outcomes compared to the non-borane complex. The use of the borane complex is an indirect but highly specific differentiation enabled by the core structure [1].

α-Alkylation Selectivity
Head-to-head
90% yield, near-single diastereomer (borane complex) vs inferior results (non-borane)
Supports diastereoselective α-alkylation context
With LiHMDS / BnBr at 0 °C
Asymmetric Synthesis Diastereoselective Alkylation Azetidine Chemistry

Stereospecific Ring-Opening to γ-Amino Acids

The 1-phenylethyl substituent is critical for enabling a stereospecific reaction cascade. A 2007 study reported that enantiopure 1-phenylethylazetidine-2-carboxylates react with chloroformates to yield α-chloro-γ-amino butyric acid esters and ketones in a completely regio- and stereoselective manner [1]. The mechanism proceeds through an azetidinium ion intermediate.

Ring-Opening Stereospecificity
Class-level
Completely regio- and stereoselective ring opening reported
Reported stereoselective access to γ-amino acid derivatives
Reaction with chloroformates
Ring-Opening Reactions Stereoselective Synthesis Chiral Building Blocks

Molecular Differentiation vs. N-Benzyl Analog

From a procurement standpoint, this compound is distinguished from a common analog, Methyl 1-benzylazetidine-2-carboxylate (CAS 18085-37-5), by its physicochemical properties. The target compound has a molecular weight of 219.28 g/mol , while the N-benzyl analog has a molecular weight of 205.25 g/mol . This difference is due to the presence of the methyl group on the benzylic carbon, which introduces an additional chiral center.

Molecular Identity vs. Analog
Specification review
MW 219.28 vs 205.25 g/mol (Δ14.03)
Distinguishes from N-benzyl analog for LCMS verification
Based on molecular formula
Chemical Properties Molecular Comparison Procurement Specification

Application Scenarios for Methyl 1-(1-phenylethyl)azetidine-2-carboxylate


Enantiopure α-Substituted Azetidine-2-carboxylic Acid Synthesis

This scenario is directly supported by evidence from Tayama et al. [1]. The compound's core structure, specifically as its borane complex, enables a highly diastereoselective α-alkylation. A user should procure this compound to access a synthetic route that provides α-benzylated products in 90% yield with near-perfect stereocontrol, a level of efficiency and selectivity not achievable with the non-borane complex of the same molecule or with simpler azetidine analogs.

Stereospecific Synthesis of GABA Analogs

This scenario is supported by the work of Ma et al. [2]. The compound is a precursor to an azetidinium ion intermediate that undergoes a completely regio- and stereoselective ring opening with chloroformates. Procuring this specific chiral azetidine is necessary for any research program aiming to generate libraries of stereochemically pure, functionalized γ-amino acid esters or ketones, which are valuable motifs in medicinal chemistry.

Preparation of Chiral 2-Acylazetidines

The same study by Ma et al. [2] establishes that enantiopure 1-phenylethylazetidine-2-carboxylates are direct precursors to 2-acylazetidines. This application is distinct from the synthesis of acyclic GABA analogs. A user would procure this compound as a starting material for accessing the 2-acylazetidine pharmacophore in enantiomerically pure form.

Quality Control and Inventory Verification

Based on fundamental chemical properties , this compound can be analytically distinguished from its close analog, Methyl 1-benzylazetidine-2-carboxylate, by a 14.03 g/mol difference in molecular weight (219.28 vs. 205.25 g/mol). This quantitative difference is a critical parameter for confirming the identity of the received material using LCMS or other mass-based analytical techniques, ensuring that the correct chiral building block has been procured for a sensitive synthetic sequence.

Application
Selection Property
Validation Focus
α-Substituted azetidine synthesis
Chiral auxiliary-mediated diastereoselectivity
Diastereomeric excess in α-alkylation
Stereodefined GABA analog synthesis
Stereospecific ring-opening fidelity
Regio- and stereochemical outcome
Chiral 2-acylazetidine scaffold
Enantiopure starting material integrity
Acylation stereochemical retention
Analytical identity confirmation
Mass differentiation from N-benzyl analog
LCMS identity verification
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